One of the most well-established areas of research for Gandotinib is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer caused by a genetic mutation. This mutation creates a protein called BCR-ABL that promotes uncontrolled growth of white blood cells. Several studies have shown that Gandotinib is effective in treating CML, either as a first-line therapy or for patients who are resistant to other medications [, ].
Gandotinib is also being investigated as a potential treatment for other types of cancer, including:
Gandotinib, also known as LY2784544, is an experimental small molecule developed by Eli Lilly primarily as a Janus kinase 2 inhibitor. This compound is designed to target the JAK2 enzyme, which plays a crucial role in the JAK/STAT signaling pathway, a pathway integral to various cellular processes including growth, differentiation, and immune response. With the chemical formula C23H25ClFN7O and a molar mass of 469.95 g·mol−1, Gandotinib has shown promise in treating conditions such as myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and myelofibrosis .
Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Gandotinib exhibits significant biological activity through its inhibition of JAK2. This inhibition affects several cellular processes:
In preclinical studies, Gandotinib demonstrated the ability to reduce the JAK2V617F gene load in BaF3 cells, highlighting its therapeutic potential in hematological malignancies.
The synthesis of Gandotinib involves multiple steps that focus on constructing its core imidazo[1,2-b]pyridazine structure:
These methods are optimized for high yield and purity, which are essential for industrial production.
Gandotinib's applications span various fields:
Gandotinib has been studied for its interactions with other biological molecules:
These studies provide insight into its unique pharmacological profile compared to existing therapies.
Several compounds share structural and functional similarities with Gandotinib. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ruxolitinib | JAK1/JAK2 inhibitor | Approved for myelofibrosis and psoriasis |
Fedratinib | Selective JAK2 inhibitor | Used specifically for myelofibrosis |
Baricitinib | JAK1/JAK2 inhibitor | Approved for rheumatoid arthritis |
Abrocitinib | Selective JAK1 inhibitor | Focused on atopic dermatitis |
Gandotinib's uniqueness lies in its selective targeting of JAK2 with additional minor inhibition of STAT3, which may provide distinct therapeutic benefits over these similar compounds .
Gandotinib demonstrates distinctive kinetic properties in its inhibition of Janus kinase family members, with comprehensive binding affinity studies revealing nanomolar potency across the kinase panel [10] [12]. The compound exhibits a binding dissociation constant of 11 nanomolar for Janus kinase 2, with comparative binding affinities of 8.2 nanomolar for Janus kinase 1, 13 nanomolar for Janus kinase 3, and 16 nanomolar for tyrosine kinase 2 [10] [12]. These binding parameters translate to functional activity inhibition with half-maximal inhibitory concentration values of 6.2 nanomolar for Janus kinase 2, 7.3 nanomolar for Janus kinase 1, 199 nanomolar for Janus kinase 3, and 92 nanomolar for tyrosine kinase 2 [10] [12].
The selectivity profile of gandotinib reveals preferential inhibition of Janus kinase 2 over Janus kinase 3 by approximately 32-fold and over tyrosine kinase 2 by approximately 15-fold [10] [12]. However, the compound demonstrates limited selectivity between Janus kinase 2 and Janus kinase 1, with a selectivity ratio of 0.85, indicating slightly greater potency against Janus kinase 2 [10] [12]. This selectivity pattern distinguishes gandotinib from other clinical-stage inhibitors such as pacritinib, which exhibits 26-fold selectivity for Janus kinase 2 over Janus kinase 1 [10] [12].
Table 1: Gandotinib Janus Kinase 2 Inhibition Kinetics and Selectivity Profile
Parameter | Value | Reference |
---|---|---|
Janus kinase 1 Binding (Kd, nanomolar) | 8.2 | Miao et al., 2024 [10] |
Janus kinase 2 Binding (Kd, nanomolar) | 11 | Miao et al., 2024 [10] |
Janus kinase 3 Binding (Kd, nanomolar) | 13 | Miao et al., 2024 [10] |
Tyrosine kinase 2 Binding (Kd, nanomolar) | 16 | Miao et al., 2024 [10] |
Janus kinase 1 Activity Inhibition (IC50, nanomolar) | 7.3 | Miao et al., 2024 [10] |
Janus kinase 2 Activity Inhibition (IC50, nanomolar) | 6.2 | Miao et al., 2024 [10] |
Janus kinase 3 Activity Inhibition (IC50, nanomolar) | 199 | Miao et al., 2024 [10] |
Tyrosine kinase 2 Activity Inhibition (IC50, nanomolar) | 92 | Miao et al., 2024 [10] |
Janus kinase 2/Janus kinase 1 Selectivity (fold) | 0.85 | Calculated from Miao et al., 2024 [10] |
Janus kinase 2/Janus kinase 3 Selectivity (fold) | 32.1 | Calculated from Miao et al., 2024 [10] |
Janus kinase 2/Tyrosine kinase 2 Selectivity (fold) | 14.8 | Calculated from Miao et al., 2024 [10] |
Functional cellular assays demonstrate that gandotinib potently inhibits Janus kinase 2 V617F-driven signaling with an half-maximal inhibitory concentration of 20 nanomolar in Ba/F3 cells, while showing markedly reduced activity against interleukin-3-activated wild-type Janus kinase 2 signaling with an half-maximal inhibitory concentration of 1183 nanomolar [23] [24]. This substantial selectivity for the mutant form represents a 59-fold preference, highlighting the compound's potential therapeutic advantage in targeting disease-driving mutations [23] [24].
The molecular basis for gandotinib's inhibitory activity lies in its adenosine triphosphate-competitive binding mechanism within the kinase domain of Janus kinase 2 [7] [9] [12]. Crystallographic analysis reveals that gandotinib anchors to the adenosine triphosphate pocket through multiple hydrogen bonding interactions with critical residues in the hinge region [12] [18]. The compound forms three hydrogen bonds with the hinge region: one with the main chain carbonyl of glutamic acid 930 and two with the main chain carbonyl and amide of leucine 932 [12] [18].
The structural analysis demonstrates that gandotinib induces a unique collapsed G-loop conformation in Janus kinase 2, where phenylalanine 860 becomes buried within the binding site [12] [18]. This collapsed conformation is further stabilized by π-stacking interactions between the compound and phenylalanine 860, creating a fully closed adenosine triphosphate pocket in the direction of the G-loop [12] [18]. Additionally, gandotinib forms water-mediated hydrogen bonds with serine 936 and aspartic acid 939, contributing to the overall binding stability [12] [18].
Thermodynamic characterization using isothermal titration calorimetry reveals that gandotinib binding is driven by both enthalpic and entropic contributions [10] [12]. The binding exhibits a Gibbs free energy change of -10.7 kilocalories per mole, with an enthalpic contribution of -4.1 kilocalories per mole and an entropic contribution of -6.6 kilocalories per mole [10] [12]. This thermodynamic signature, characterized by relatively modest enthalpic stabilization combined with significant entropic driving force, distinguishes gandotinib from other Janus kinase inhibitors such as momelotinib, which shows predominantly enthalpic binding [10] [12].
The structural determinants of selectivity become apparent when comparing gandotinib's binding mode to its interactions with other Janus kinase family members [12] [18]. Despite the collapsed G-loop conformation, gandotinib maintains the asparagine 859-aspartic acid 994 hydrogen bond interaction, which may contribute to its limited selectivity over Janus kinase 1 [12] [18]. This contrasts with highly selective inhibitors like pacritinib, where the collapsed G-loop effectively breaks this interaction [12] [18].
The pharmacokinetic profile of gandotinib reveals rapid absorption characteristics with time to maximum plasma concentration reached approximately 4 hours after both single and multiple oral administrations [4] [11]. The compound demonstrates a relatively short terminal elimination half-life of approximately 6 hours, associated with high variability as evidenced by a coefficient of variation of 43% [4] [11]. This rapid elimination is facilitated by extensive apparent clearance of 80.7 liters per hour, which exhibits substantial inter-individual variability with a coefficient of variation of 68% [4] [11].
The distribution characteristics indicate extensive tissue penetration, with an apparent volume of distribution of 682 liters, suggesting significant distribution beyond plasma water [4] [11]. This large volume of distribution, which also shows considerable variability with a coefficient of variation of 58%, indicates substantial tissue binding or distribution into peripheral compartments [4] [11]. The high apparent clearance combined with extensive distribution contributes to the relatively short elimination half-life observed in clinical studies [4] [11].
Table 2: Gandotinib Pharmacokinetic Properties
Parameter | Value | Reference |
---|---|---|
Time to Maximum Concentration (hours) | 4 | Pemmaraju et al., 2017 [4] |
Terminal Elimination Half-life (hours) | 6 | Pemmaraju et al., 2017 [4] |
Apparent Clearance (liters per hour) | 80.7 | Pemmaraju et al., 2017 [4] |
Apparent Volume of Distribution (liters) | 682 | Pemmaraju et al., 2017 [4] |
Coefficient of Variation for Half-life (%) | 43 | Pemmaraju et al., 2017 [4] |
Coefficient of Variation for Clearance (%) | 68 | Pemmaraju et al., 2017 [4] |
Coefficient of Variation for Volume of Distribution (%) | 58 | Pemmaraju et al., 2017 [4] |
Exposure-response relationships demonstrate dose-dependent increases in both maximum plasma concentration and area under the plasma concentration-time curve, although definitive dose proportionality could not be established due to high inter-individual variability [4] [11]. The pharmacokinetic variability does not appear to correlate with baseline body mass index or weight, suggesting that alternative factors contribute to the observed variability [4] [11]. Clinical studies indicate that exposure differences become pronounced at doses above 120 milligrams once daily, with higher exposures associated with increased risk of renal adverse events [4] [11].